molecular formula C12H17NOS B12333819 (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide

Cat. No.: B12333819
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-UKTHLTGXSA-N
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Description

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is characterized by its chiral nature, making it an important reagent in asymmetric synthesis. It is commonly used as a chiral auxiliary in the synthesis of various amines, which are crucial intermediates in pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

(NE)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+

InChI Key

CIQHJZHMIYCJTP-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/S(=O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide typically involves the condensation of (S)-2-methylpropane-2-sulfinamide with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of sulfinamides, including (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide, exhibit promising anticancer properties. For instance, research has shown that modifications of similar compounds can lead to significant antitumor activity against various human cancer cell lines.

Case Study : A derivative of sulfinamide demonstrated an IC50 value of 2.76 µM against the OVXF 899 cell line, indicating high selectivity and potency in targeting cancer cells while sparing normal cells .

CompoundCell LineIC50 (µM)Activity
Derivative AOVXF 8992.76High
Derivative BPXF 17529.27Moderate

Antibacterial Activity

The antibacterial properties of sulfinamide derivatives have also been explored. A study focused on the synthesis of various sulfonamide-functionalized Schiff base complexes showed that certain derivatives exhibited notable antibacterial effects against common pathogens.

Case Study : The synthesized copper(II) and zinc(II) complexes of sulfonamide derivatives exhibited significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide. Modifications at specific positions on the phenyl ring or altering the sulfinamide moiety can significantly influence biological activity.

Key Findings :

  • Substituents at the para position of the aromatic ring enhance anticancer activity.
  • Electron-withdrawing groups tend to increase potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides steric hindrance, which influences the stereochemistry of the reactions it participates in. This ensures the formation of chiral products with high enantiomeric purity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
  • (S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide

Uniqueness

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of a methyl group on the phenyl ring. This structural feature can influence its reactivity and the stereochemical outcomes of the reactions it is involved in, making it a valuable reagent in asymmetric synthesis .

Biological Activity

(S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide, also known as a sulfinamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NOS
  • Molecular Weight : 223.33 g/mol
  • CAS Number : 796038-73-8

The biological activity of sulfinamides is often attributed to their ability to inhibit specific enzymes and interact with biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : Sulfinamides can act as inhibitors for various enzymes, particularly those involved in metabolic pathways.
  • Protein Interaction : These compounds may modulate protein-protein interactions, influencing cellular signaling pathways.

Biological Activities

The following table summarizes the known biological activities associated with (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide:

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation through modulation of cytokine production.
AntimicrobialDisplays activity against specific bacterial strains.
NeuroprotectiveInvestigated for its role in protecting neuronal cells from damage.

Anticancer Activity

In a study evaluating the anticancer properties of sulfinamide derivatives, (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed were promising, suggesting further investigation into its use as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect was observed in vitro using macrophage cell lines stimulated with lipopolysaccharides (LPS), highlighting its potential in treating inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of sulfinamides have been explored in models of neurodegeneration. In vitro studies indicated that (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide could protect neuronal cells from oxidative stress-induced apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-2-methyl-N-[(1E)-(4-methylphenyl)methylidene]propane-2-sulfinamide?

The compound is typically synthesized via asymmetric allylation or condensation reactions. For example, (S)-tert-butanesulfinamide can react with aldehydes under titanium(IV) ethoxide catalysis to form Schiff base derivatives. Reaction conditions (e.g., THF solvent, reflux, Ti(OEt)₄ as a Lewis acid) and stoichiometric ratios are critical for high yields . Purification via flash chromatography (e.g., petrol ether/ethyl acetate gradients) is standard .

Q. What analytical techniques are essential for confirming the structure and purity of this sulfinamide?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and stereochemistry. For example, imine proton signals (δ ~8.5 ppm) and tert-butyl group splitting patterns are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with ppm-level accuracy .
  • Chiral HPLC : Confirms enantiomeric purity, critical for asymmetric applications .

Q. How is X-ray crystallography utilized in structural elucidation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines atomic coordinates and thermal parameters. ORTEP-3 generates graphical representations of the molecular structure, highlighting bond lengths and angles. Proper crystal mounting and data collection (e.g., Mo-Kα radiation) are crucial for resolving stereochemical details .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in reactions involving this sulfinamide?

Diastereoselectivity depends on steric and electronic factors. For example, Zn-mediated allylation in DMF at -20°C achieves >95:5 dr by leveraging the bulky tert-butyl group to shield one face of the imine . Solvent polarity (e.g., THF vs. DCM) and temperature gradients further modulate selectivity .

Q. What strategies resolve contradictions in NMR data when using different deuterated solvents?

Discrepancies arise from solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆). Cross-validation with COSY and HSQC experiments clarifies coupling patterns. For ambiguous peaks, variable-temperature NMR or alternative solvents (e.g., acetone-d₆) reduce signal overlap .

Q. How should conflicting HRMS results be addressed during purity assessment?

Contradictory HRMS data (e.g., unexpected adducts or fragment ions) require:

  • Collision-Induced Dissociation (CID) : To differentiate molecular ions from background noise.
  • Parallel LC-MS/MS : Confirms consistency across ionization methods (e.g., ESI⁺ vs. APCI).
  • Elemental Analysis : Validates %C, %H, %N to rule out impurities .

Q. What mechanistic insights explain stereochemical outcomes in Rh-catalyzed allylation of this sulfinamide?

Rhodium catalysts (e.g., [Rh(cod)₂]⁺) facilitate π-allyl intermediate formation. The (S)-sulfinamide’s chiral auxiliary directs nucleophilic attack to the Re face, favoring (R)-configured products. DFT studies reveal transition-state stabilization via non-covalent interactions (e.g., C–H···O) between the sulfinyl group and catalyst .

Data Contradiction Analysis

Q. How to interpret conflicting optical rotation values between synthetic batches?

Variations may stem from residual solvents, enantiomeric impurities, or incorrect concentration measurements. Standardize sample preparation (e.g., drying under high vacuum) and validate using polarimetry with multiple wavelengths. Cross-check with chiral HPLC retention times .

Q. Why do crystallization attempts yield polymorphic forms with differing melting points?

Polymorphism arises from solvent selection (e.g., EtOAc vs. hexane) and cooling rates. Use PXRD to identify crystal forms and DSC to correlate melting points with lattice stability. Seeding with known crystals ensures reproducibility .

Methodological Best Practices

Q. What protocols ensure reproducibility in large-scale synthesis?

  • Flow Chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) for scalable allylation .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation and adjusts feed rates dynamically .

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